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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)ethanimidamide

CAS No.: 55154-89-7

Cat. No.: B1627729 Get Quote

Executive Summary
2-(3-Chlorophenyl)acetimidamide hydrochloride (CAS: 6487-96-3) is a critical amidine building

block utilized in the synthesis of nitrogen-containing heterocycles.[1][2] Functioning as a stable

hydrochloride salt of the corresponding acetimidamide base, this compound serves as a robust

1,3-binucleophile. It is primarily employed to access privileged medicinal scaffolds, including

pyrimidines, imidazoles, and triazines, which are ubiquitous in kinase inhibitors and GPCR

ligands. This guide details its physicochemical properties, the Pinner synthesis protocol, and its

application in heterocyclization.

Structural Analysis & Physicochemical Profile
The molecule consists of a chlorobenzene ring substituted at the meta position, linked via a

methylene bridge to an acetimidamide group. The hydrochloride salt form is preferred for

stability, as free amidines are hygroscopic and prone to hydrolysis.
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Property Data

IUPAC Name
2-(3-Chlorophenyl)ethanimidamide

hydrochloride

CAS Number 6487-96-3

Molecular Formula
(Salt) /

(Free Base)

Molecular Weight 205.08 g/mol (HCl Salt)

H-Bond Donors

3 (Amidine

and

)

H-Bond Acceptors 1 (Imine Nitrogen)

pKa (Conjugate Acid) ~11.5 – 12.0 (Estimated for acetimidamides)

Solubility
Soluble in water, MeOH, EtOH; Insoluble in

, Hexanes

Structural Significance
The meta-chlorine substituent provides lipophilicity and metabolic stability (blocking metabolic

oxidation at that position) without imposing the steric hindrance observed in ortho-substituted

analogs. The methylene spacer isolates the amidine electronic system from the aromatic ring,

maintaining the basicity required for nucleophilic attacks during cyclization reactions.

Synthetic Pathways & Optimization
The industrial and laboratory standard for synthesizing 2-(3-Chlorophenyl)acetimidamide

hydrochloride is the Pinner Reaction. This route avoids the use of unstable thioimidates and

utilizes readily available nitrile precursors.

The Pinner Protocol (Step-by-Step)
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Prerequisite: Anhydrous conditions are critical. Moisture causes hydrolysis of the intermediate

imidate to an ester.

Reagents:

3-Chlorobenzyl cyanide (Starting Material)

Anhydrous Ethanol (Reagent/Solvent)

HCl gas (Anhydrous)[3]

Ammonia (

) in Methanol or Ethanol (7N)

Workflow:

Imidate Formation: Dissolve 3-chlorobenzyl cyanide in anhydrous ethanol. Cool to 0°C.

Bubble dry HCl gas through the solution until saturation. The mixture is stirred at 0–5°C for

12–24 hours. The Pinner salt (ethyl 2-(3-chlorophenyl)acetimidate hydrochloride) often

precipitates or crystallizes upon addition of dry ether.

Amidine Conversion: The isolated crude imidate salt is suspended in anhydrous ethanol. A

solution of anhydrous ammonia (excess) in ethanol is added at 0°C.

Workup: The mixture is stirred at room temperature for 24 hours. Ammonium chloride (

) precipitates as a byproduct and is removed by filtration.

Isolation: The filtrate is concentrated in vacuo.[4] The residue is recrystallized (typically from

EtOH/Ether) to yield the target amidine hydrochloride.

Synthesis Logic Diagram
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Caption: Figure 1. The Pinner Reaction pathway converting the nitrile precursor to the amidine

salt via the imidate intermediate.[3][5][6]

Applications in Medicinal Chemistry
This compound is a "Synthone"—a structural unit that can be formed and/or assembled by

known or conceivable synthetic operations. Its primary utility is reacting with electrophiles to

close rings.

Heterocycle Formation
The amidine moiety contains a nucleophilic amine (

) and an electrophilic/nucleophilic imine (

). This bifunctionality allows it to react with:

1,3-Dicarbonyls: To form Pyrimidines.

-Haloketones: To form Imidazoles.

Acyl Chlorides/Anhydrides: To form 1,2,4-Oxadiazoles (via amidoxime intermediates if

oxidized).

Pyrimidine Synthesis Mechanism
The reaction with a 1,3-diketone (e.g., acetylacetone) or a

-keto ester is the most common application.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1627729?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC3740506/
https://en.wikipedia.org/wiki/Pinner_reaction
https://d-nb.info/1046395378/34
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1627729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism:

Free Basing: The HCl salt is neutralized in situ (e.g., with NaOEt) to release the free amidine.

Attack: The amidine nitrogen attacks the carbonyl carbon of the diketone.

Cyclization: Elimination of water drives the ring closure and aromatization.
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Caption: Figure 2. Mechanism for the condensation of 2-(3-chlorophenyl)acetimidamide with

1,3-dicarbonyls to form pyrimidines.

Analytical Characterization
To validate the identity of 2-(3-Chlorophenyl)acetimidamide hydrochloride, the following

spectral signatures are expected.
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Proton NMR ( NMR, DMSO- )
9.0–9.5 ppm (Broad s, 3-4H): Amidine

protons. These are exchangeable with

and appear very broad due to the HCl salt form.

7.2–7.5 ppm (m, 4H): Aromatic protons. The 3-chloro substitution pattern typically shows a
singlet (H2), a multiplet/triplet (H5), and two doublets (H4, H6).

3.8–4.0 ppm (s, 2H): Benzylic methylene (

). This singlet is characteristic and distinct from the starting nitrile (which would be slightly
more upfield).

Mass Spectrometry (ESI-MS)
M+H Peak: 169.05 m/z (Calculated for

).

Isotope Pattern: A distinct M+2 peak at ~171.05 m/z with approximately 33% intensity of the

parent peak, confirming the presence of a single Chlorine atom (

ratio).

Handling & Stability
Storage Protocols

Hygroscopicity: Amidine salts are generally hygroscopic. Store in a desiccator or under inert

atmosphere (Argon/Nitrogen).

Temperature: Store at 2–8°C (Refrigerated) to prevent slow hydrolysis or degradation.

Stability: Stable under acidic conditions. In aqueous basic solution, the free base may

hydrolyze to the amide (2-(3-chlorophenyl)acetamide) over time, releasing ammonia.

Safety (GHS Classification)
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H315: Causes skin irritation.[7][8]

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Handle the

precursor (cyanide) with extreme caution in a well-ventilated fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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